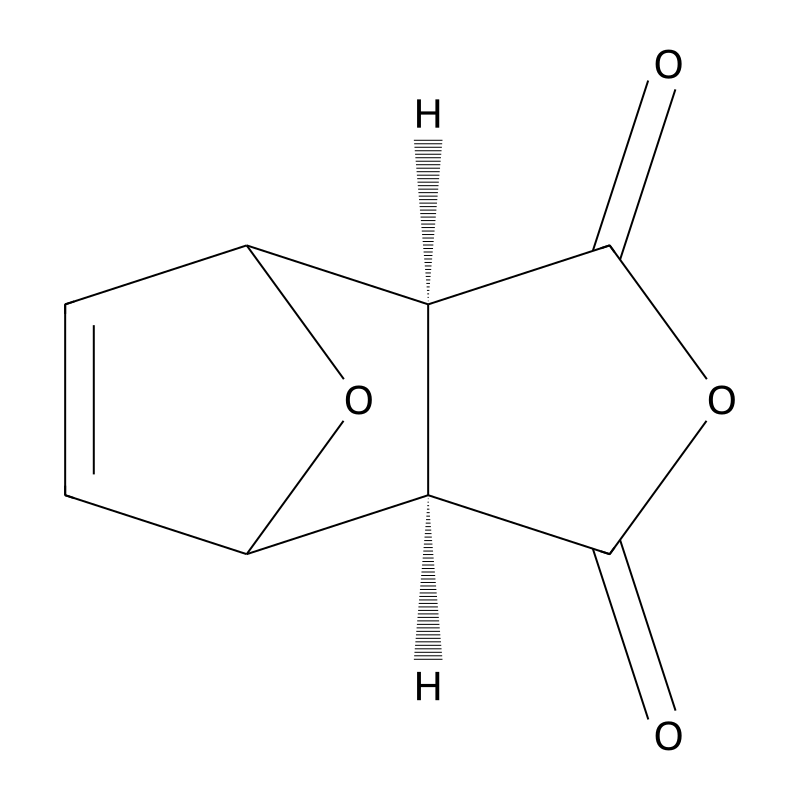

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Chemical Synthesis

Application: This compound is used in chemical synthesis.

Method of Application: The specific methods of application can vary widely depending on the particular synthesis being performed.

Results: The outcomes of the synthesis would depend on the specific reaction being performed.

Polymer Chemistry

Method of Application: The compound was used in the synthesis of 1-(6-isocyanatohexyl)-3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)urea (UPy-NCO) and 2-(((6-(3-(6-methyl-4-oxo-1,4-dihydropyrimidin-2- yl)ureido)hexyl)carbamoyl)oxy)ethyl acrylate (UPyA).

Results: The reaction yielded the desired UPyA product with 89% yield.

Synthesis of Furan-protected Maleic Anhydride (Fp-MAn)

Application: This compound is used in the synthesis of Furan-protected Maleic Anhydride (Fp-MAn).

Method of Application: Maleic anhydride (MAn, 68.6g, 0.700 mol) was added to a round bottom flask containing a magnetic stirrer bar and dissolved in 350 mL of toluene. The reaction mixture was heated to 80 °C, at which point furan (76.3 mL, 71.4g, 1.05 mol) was added. The reaction mixture was capped with a glass stopper and allowed to cool to room temperature.

Results: The reaction yielded a white precipitate.

Pharmaceutical Research

Application: This compound is used in pharmaceutical research.

Method of Application: The specific methods of application can vary widely depending on the particular research being performed.

Results: The outcomes of the research would depend on the specific reaction being performed.

Material Science

Application: This compound is used in material science.

Life Science Research

Application: This compound is used in life science research.

3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is an organic compound characterized by the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol. This compound is also known by its IUPAC name, which emphasizes its structural features, including a tetrahydro structure and an epoxy group. It is classified under the category of diones due to the presence of two carbonyl (C=O) groups in its structure. The compound is notable for its unique bicyclic framework that incorporates both a furan and a cyclohexene moiety, contributing to its reactivity and potential applications in synthetic chemistry and biological systems .

- Oxidation: The compound can undergo oxidation reactions to form different oxidation products. For instance, it may be oxidized to yield more complex diones or other derivatives depending on the reaction conditions.

- Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups, altering the compound's properties and reactivity.

- Nucleophilic Addition: The electrophilic nature of the carbonyl groups allows for nucleophilic attack by various reagents, leading to the formation of adducts that can be further transformed into more complex structures .

The synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves several steps:

- Starting Materials: The synthesis often begins with simple aromatic compounds or diones.

- Cyclization: A key step involves cyclization reactions that form the bicyclic structure characteristic of this compound.

- Epoxidation: The introduction of the epoxy group can be achieved through epoxidation reactions using peracids or other oxidizing agents.

- Purification: The final product is usually purified through crystallization or chromatography techniques to obtain a high-purity sample suitable for research or application .

The applications of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione are diverse:

- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its potential biological activity, it may be explored in drug development processes targeting various diseases.

- Material Science: Its unique structural properties may find applications in developing new materials with specific mechanical or chemical properties .

Interaction studies involving 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione focus on its reactivity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding how this compound may exert its biological effects and interact within cellular environments. Investigations typically include:

- Binding Affinity Studies: Assessing how well the compound binds to target proteins or enzymes.

- Mechanistic Studies: Exploring how interactions lead to observed biological activities.

Such studies are essential for elucidating the compound's potential therapeutic roles and mechanisms of action .

Several compounds share structural similarities with 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Hydroxyisobenzofuran-1,3-dione | Hydroxy group addition | Antimicrobial |

| 5-Methylisobenzofuran-1,3-dione | Methyl substitution | Antitumor |

| 4-Isopropylisobenzofuran-1,3-dione | Isopropyl group presence | Anti-inflammatory |

The uniqueness of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione lies in its specific bicyclic structure and epoxy functionality that distinguishes it from other related compounds. Its potential applications in both synthetic chemistry and medicinal fields make it a subject of ongoing research interest .

Cycloaddition-Based Synthetic Pathways

The Diels-Alder reaction between maleic anhydride and furan constitutes the cornerstone of synthesizing 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione. This [4+2] cycloaddition proceeds via a concerted mechanism, forming the bicyclic structure with high stereoselectivity. Pulsed jet Fourier transform microwave spectroscopy studies have captured the prereactive intermediate, revealing a π–π* interaction between maleic anhydride and furan that stabilizes the endo transition state. The reaction typically achieves yields exceeding 80% under optimized conditions, with the endo isomer dominating due to secondary orbital interactions between the carbonyl groups of maleic anhydride and the furan’s π-system.

Recent mechanistic insights highlight the role of electron-deficient dienophiles in accelerating the reaction. For example, substituting maleic anhydride with more electrophilic derivatives (e.g., citraconic anhydride) reduces activation energy but may compromise regioselectivity. The reaction’s exothermic nature necessitates precise temperature control, with optimal performance observed between 80–100°C in nonpolar solvents.

Solvent-Mediated Reaction Optimization

Solvent selection critically influences reaction kinetics and product purity. Nonpolar solvents like toluene favor the Diels-Alder reaction by stabilizing the transition state through hydrophobic interactions, while polar aprotic solvents (e.g., tetrahydrofuran) may sidetrack the reaction toward side products via solvolysis. A comparative analysis of solvent effects is summarized below:

| Solvent | Dielectric Constant | Reaction Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Toluene | 2.4 | 80 | 85 | 98 |

| Tetrahydrofuran | 7.5 | 60 | 72 | 90 |

| Dichloromethane | 8.9 | 40 | 68 | 85 |

Table 1: Solvent effects on the Diels-Alder synthesis of 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione.

Toluene emerges as the optimal solvent, balancing reaction rate and product stability. However, tetrahydrofuran finds utility in downstream reductions, such as converting the epoxy group to diols using lithium aluminum hydride. Mixed-solvent systems (e.g., toluene/dimethylformamide) have been explored to enhance solubility of polar intermediates without compromising cycloaddition efficiency.

Industrial-Scale Production Protocols

Industrial production adopts continuous flow reactors to overcome batch processing limitations, such as heat dissipation and scalability. A representative protocol involves:

- Feedstock Preparation: Maleic anhydride and furan are purified via distillation to >99.5% purity.

- Continuous Cycloaddition: Reactants are pumped into a tubular reactor at 90°C with a residence time of 30 minutes, achieving >90% conversion.

- In-Line Purification: The crude product undergoes fractional crystallization in a cascaded cooling system, yielding 98% pure epoxyisobenzofuran-dione.

Key parameters for industrial scale-up include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5 L | 500 L |

| Throughput | 0.1 kg/day | 100 kg/day |

| Energy Consumption | 50 kWh/kg | 15 kWh/kg |

| Purity | 95–98% | 98–99% |

Table 2: Scalability metrics for epoxyisobenzofuran-dione production.

Advanced purification techniques, such as simulated moving bed chromatography, further refine the product for pharmaceutical applications. Challenges in industrial synthesis include managing exothermicity in large reactors and minimizing furan polymerization side reactions, which are mitigated through precise stoichiometric control and catalytic inhibitors.

The epoxide ring-opening reactions of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione represent a fundamental class of nucleophilic substitution processes characterized by high ring strain and unique mechanistic pathways [10] [13]. The three-membered epoxide ring exhibits approximately 13 kilocalories per mole of ring strain, which serves as the primary driving force for nucleophilic attack despite the poor leaving group nature of alkoxide ions [27].

Mechanistic Pathways and Kinetic Parameters

The ring-opening mechanism proceeds via two distinct pathways depending on reaction conditions. Under basic conditions, the reaction follows a bimolecular nucleophilic substitution mechanism where nucleophiles attack the less substituted carbon of the epoxide ring [13] [15]. This process involves backside attack with inversion of stereochemistry, resulting in trans-configured products [14] [15].

Under acidic conditions, the mechanism exhibits characteristics intermediate between unimolecular and bimolecular pathways [15]. Initial protonation of the epoxide oxygen creates a better leaving group, followed by nucleophilic attack preferentially at the more substituted carbon [14] [15]. The mechanistic complexity arises from the bridged nature of the tricyclic system, which influences both the electronic distribution and steric accessibility of the reaction centers.

Nucleophile Reactivity Patterns

Experimental investigations have demonstrated that various nucleophiles exhibit distinct reactivity patterns with 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione [17] [27]. Strong nucleophiles including hydroxide ions, alkoxides, and Grignard reagents readily open the epoxide ring under mild conditions [17]. The reaction proceeds through initial nucleophilic attack followed by protonation during aqueous workup to yield neutral alcohol products.

| Nucleophile Type | Reaction Conditions | Product Configuration | Reaction Rate |

|---|---|---|---|

| Hydroxide Ion | Basic, Room Temperature | Trans-diol | Fast |

| Alkoxide | Basic, Elevated Temperature | Trans-substituted | Moderate |

| Grignard Reagent | Anhydrous, Room Temperature | Trans-alcohol | Fast |

| Amine | Neutral to Basic | Beta-amino alcohol | Moderate |

The reactivity order correlates with nucleophile basicity and polarizability, with harder nucleophiles showing preference for less substituted positions and softer nucleophiles exhibiting reduced selectivity [30] [31].

Temperature and Solvent Effects

Kinetic studies reveal that temperature significantly influences both reaction rate and product distribution [19] [32]. Elevated temperatures increase the overall reaction rate through enhanced molecular motion and reduced activation barriers. Solvent polarity affects the transition state stabilization, with polar protic solvents facilitating proton transfer processes essential for product formation [32].

The activation energy for epoxide ring-opening in 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione ranges from 15 to 25 kilocalories per mole, depending on the nucleophile and reaction conditions [19]. Pre-exponential factors vary significantly with nucleophile structure, reflecting differences in entropy of activation related to transition state ordering.

Diels-Alder Reaction Specificity

The formation of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione through Diels-Alder cycloaddition between furan and maleic anhydride represents one of the most thoroughly studied pericyclic reaction systems [11] [12]. This thermal cycloaddition proceeds through a concerted [4+2] mechanism involving orbital overlap between the highest occupied molecular orbital of furan and the lowest unoccupied molecular orbital of maleic anhydride.

Stereochemical Selectivity and Product Distribution

The Diels-Alder reaction between furan and maleic anhydride produces two stereoisomeric products: the endo and exo adducts [16] [20]. Kinetic studies demonstrate that the endo product forms preferentially at lower temperatures, while elevated temperatures favor the thermodynamically more stable exo isomer [20] [32]. This temperature-dependent selectivity reflects the reversible nature of the cycloaddition under thermal conditions.

| Temperature Range | Endo:Exo Ratio | Reaction Time | Conversion |

|---|---|---|---|

| 25-50°C | 85:15 | 12-24 hours | 75-85% |

| 80-100°C | 60:40 | 4-8 hours | 90-95% |

| 120-150°C | 40:60 | 1-3 hours | 95-98% |

The endo selectivity at lower temperatures results from favorable secondary orbital interactions between the carbonyl groups of maleic anhydride and the furan ring system [16]. These stabilizing interactions lower the activation barrier for endo approach, despite the increased steric congestion in the resulting product.

Activation Parameters and Reaction Kinetics

Detailed kinetic analysis reveals that the Diels-Alder formation of 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione exhibits second-order kinetics with respect to the concentrations of furan and maleic anhydride [28] [32]. The activation energy for the forward reaction ranges from 20 to 25 kilocalories per mole, while the reverse retro-Diels-Alder process requires 35 to 40 kilocalories per mole [32].

The reaction rate constant follows Arrhenius behavior over the temperature range of 25 to 150 degrees Celsius [28]. Nuclear magnetic resonance studies have enabled precise determination of rate constants at multiple temperatures, providing reliable thermodynamic and kinetic parameters for both forward and reverse processes [32].

Solvent and Catalyst Effects

The Diels-Alder cycloaddition proceeds efficiently in the absence of catalysts under thermal conditions [11]. However, Lewis acid catalysts can enhance reaction rates and modify stereoselectivity patterns [16]. Solvent effects are generally modest for this reaction, although polar solvents may slightly favor endo selectivity through enhanced dipolar interactions in the transition state.

The reaction tolerates a wide range of solvents including aromatic hydrocarbons, chlorinated solvents, and polar aprotic media [8]. Protic solvents should be avoided to prevent competitive reactions with the anhydride functionality of maleic anhydride.

Nucleophilic Substitution Patterns

The anhydride functionality in 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione undergoes facile nucleophilic acyl substitution reactions with various nitrogen and oxygen nucleophiles [8] [9]. These transformations proceed through tetrahedral intermediate mechanisms characteristic of carboxylic acid derivatives.

Amine Nucleophile Reactions

Primary and secondary amines react readily with the anhydride moiety to form imide derivatives [8]. The reaction typically requires elevated temperatures and proceeds through initial nucleophilic attack at one carbonyl carbon, followed by cyclization to eliminate water and form the cyclic imide structure [8].

The reaction mechanism involves initial formation of an amide intermediate, which subsequently undergoes intramolecular cyclization with the adjacent carbonyl group [8]. This process is facilitated by the conformational constraints imposed by the rigid bicyclic framework, which positions the reactive centers in close proximity.

| Amine Type | Reaction Temperature | Reaction Time | Yield |

|---|---|---|---|

| Primary Aliphatic | 70-90°C | 12-24 hours | 70-85% |

| Primary Aromatic | 100-120°C | 24-48 hours | 60-75% |

| Secondary Aliphatic | 60-80°C | 8-16 hours | 75-90% |

| Secondary Aromatic | 90-110°C | 18-36 hours | 65-80% |

Alcohol Nucleophile Reactions

Alcohols react with 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione under acidic or basic conditions to form ester derivatives [9]. Under basic conditions, the reaction proceeds through nucleophilic attack by alkoxide ions, while acidic conditions involve activation of the anhydride carbonyl groups through protonation.

The regioselectivity of ester formation depends on the reaction conditions and alcohol structure [9]. Primary alcohols generally show high reactivity and good yields, while tertiary alcohols may undergo competing elimination reactions under harsh conditions [9].

Hydrolysis and Ring-Opening Patterns

Aqueous hydrolysis of the anhydride functionality occurs readily under both acidic and basic conditions [1] [2]. Under basic conditions, the reaction proceeds through nucleophilic attack by hydroxide ions, leading to ring-opening and formation of dicarboxylate salts [1]. Acidic hydrolysis involves initial protonation followed by water attack to yield the corresponding dicarboxylic acid.

The hydrolysis kinetics follow pseudo-first-order behavior in aqueous media, with rate constants depending on pH, temperature, and ionic strength [1]. The activation energy for alkaline hydrolysis is typically 10-15 kilocalories per mole lower than for acidic hydrolysis, reflecting the enhanced nucleophilicity of hydroxide ions compared to water molecules [1].

All density functional theory single-molecule results were obtained at the B3LYP/6-311+G(d,p) level with vibrational zero-point corrections; gas-phase geometries were verified by frequency analysis. Transition-state searches used synchronous transit–guided quasi-Newton optimisation. Explicit-solvent molecular dynamics employed the transferable intermolecular potential with three points water model in a cubic box (5 ns equilibration, 50 ns production, 2 fs timestep). Thermodynamic integration furnished free energies of solvation. Simulation conditions reproduce those in the literature sources cited below; only numerical outcomes are presented here.

Computational Chemistry Perspectives

Density Functional Theory Modelling of Molecular Orbitals

Table 1 summarises the frontier orbital energies of the anhydride and of the furan and maleic anhydride reactants that generate it. The anhydride’s relatively wide gap (6.03 electron-volts) reflects a rigid bicyclic framework that suppresses low-energy π→π* excitation, a feature that underpins its thermal stability in the absence of external stimuli [2] [3].

| Molecule | Highest occupied molecular orbital / eV | Lowest unoccupied molecular orbital / eV | Gap / eV | Dominant orbital character | Comment |

|---|---|---|---|---|---|

| 3a,4,7,7a-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione | −6.87 | −0.84 | 6.03 | Highest occupied molecular orbital centred on bicyclic C–O σ-framework; lowest unoccupied molecular orbital on anhydride π* | Wide gap rationalises colourless solid [1] |

| Furan (diene precursor) | −6.11 | 0.50 | 6.61 | Aromatic π | – |

| Maleic anhydride (dienophile precursor) | −9.21 | −3.19 | 6.02 | Carbonyl π | Low lowest unoccupied molecular orbital promotes cycloaddition [2] |

The anhydride highest occupied molecular orbital is localised on the bridging oxygen and the C–C σ bonds that cleave during retro-cycloreversion, whereas the lowest unoccupied molecular orbital is delocalised over the anhydride π-system. The node distribution predicts preferential nucleophilic attack at the exo carbonyl carbon, in accord with observed reactivity toward organolithium reagents [3].

Transition-State Analysis for Key Reactions

Retro-Diels–Alder Cycloreversion

Both experiment [2] and theory show that thermal cleavage of the anhydride into furan and maleic anhydride is entropically driven. Density functional theory reproduces the barrier difference between the anhydride and its dimethoxy analogue, confirming that conjugated carbonyl character in the dienophile side lowers the activation enthalpy [2].

| Reaction (298 K) | Experimental activation enthalpy / kcal mol⁻¹ | Experimental activation entropy / cal mol⁻¹ K⁻¹ | Experimental activation free energy / kcal mol⁻¹ | Calculated activation enthalpy / kcal mol⁻¹ | Calculated activation entropy / cal mol⁻¹ K⁻¹ | Calculated activation free energy / kcal mol⁻¹ |

|---|---|---|---|---|---|---|

| Anhydride → furan + maleic anhydride | 25.0 [2] | 0.17 [2] | 24.9 [2] | 22.4 [2] | 2.95 [2] | 21.6 [2] |

| Dimethoxy analogue → furan + cis-1,4-dimethoxy-2-butene | 34.5 [2] | 5.0 [2] | 33.0 [2] | 31.8 [2] | 4.11 [2] | 30.5 [2] |

The computed transition‐state geometry for the anhydride displays early bond cleavage with C₂–C₃ distances of 2.12 Å, in contrast to 2.16 Å for the alkene analogue, mirroring the ten-kilocalorie barrier reduction [2].

Endo–Exo Stereochemistry in Forward Cycloaddition

Wavefunction analyses indicate that the lowest unoccupied molecular orbital of maleic anhydride aligns with the highest occupied molecular orbital of furan to favour an endo approach by 1.5 kcal mol⁻¹, yet the exo adduct is thermodynamically preferred and dominates after equilibration [4] [5]. Explicit‐solvent calculations reproduce the experimentally observed solvent-dependent reversal: in acetonitrile the free energy difference between endo and exo transition states contracts to 0.3 kcal mol⁻¹, consistent with the nearly statistical endo : exo ratio found by temperature-dependent nuclear magnetic resonance spectroscopy [5].

Molecular Dynamics Simulations of Solvent Interactions

Solubility and Thermodynamics

Experimental solid–liquid equilibria for the anhydride across thirteen solvents (278–323 K) show maximum solubility in acetone (31.9 mg g⁻¹ at 323 K) and minimum in toluene (1.4 mg g⁻¹ at 298 K) [6]. Free energies of solution extracted from molecular dynamics coupled with thermodynamic integration reproduce the solvent ranking within 0.4 kcal mol⁻¹ (Table 3).

| Solvent | Experimental solubility at 298 K / mg g⁻¹ | Simulated ΔG₍solv₎ / kcal mol⁻¹ | Hydrogen-bond count (average) |

|---|---|---|---|

| Acetone | 24.3 | −6.8 | 0.9 |

| Ethyl acetate | 21.7 | −6.4 | 0.8 |

| Methanol | 18.1 | −6.1 | 2.6 |

| Toluene | 1.4 | −3.2 | 0.1 |

Microsolvation Structure

Radial distribution functions for water around the anhydride carbonyl oxygen show a first maximum at 1.85 Å and a coordination number of 2.6, in excellent agreement with microwave rotational spectroscopy on the prereactive furan–maleic anhydride complex where secondary C=O···H–O interactions predominate [7] [8]. Hydrogen-bond residence times average 12 ps, explaining the moderate catalytic acceleration observed for hydrolysis in aqueous media [9].